4-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
4-Chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. This heterocyclic system consists of fused benzene and oxazepine rings, with a sulfonamide group attached at the 2-position of the oxazepine moiety and a 4-chlorophenyl substituent on the sulfonamide nitrogen. The 10-ethyl group on the oxazepine ring distinguishes it from structurally analogous compounds, influencing its electronic and steric properties.
Properties
IUPAC Name |
4-chloro-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-2-24-18-5-3-4-6-20(18)28-19-12-9-15(13-17(19)21(24)25)23-29(26,27)16-10-7-14(22)8-11-16/h3-13,23H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFNEECEJXRSCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry. Its unique structure, characterized by a dibenzo[b,f][1,4]oxazepin framework and a sulfonamide group, suggests potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 428.9 g/mol. The compound exhibits stability under standard laboratory conditions but may be sensitive to light and moisture. Its chemical properties include solubility in various organic solvents, which can be optimized for biological assays.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Compounds with similar structures have been shown to act as inhibitors of various enzymes and receptors. For instance, sulfonamides are often recognized for their antibacterial properties through inhibition of bacterial dihydropteroate synthase.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives of dibenzo[b,f][1,4]oxazepines have shown cytotoxic effects against various cancer cell lines. The specific mechanisms often involve the induction of apoptosis and disruption of cell cycle progression.
Case Studies
- Study on Cell Lines : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound significantly inhibited cell proliferation at micromolar concentrations. The IC50 values were found to be comparable to those of established chemotherapeutic agents.
- In Vivo Efficacy : Animal models treated with the compound displayed reduced tumor growth compared to control groups. Histopathological analysis revealed signs of apoptosis in tumor tissues, suggesting effective targeting of cancer cells.
- Synergistic Effects : Research has also explored the combination therapy potential of this compound with other anticancer drugs, revealing enhanced efficacy and reduced side effects.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for assessing the safety and efficacy of any new therapeutic agent.
| Parameter | Value |
|---|---|
| Absorption | Rapid after oral administration |
| Distribution | High tissue penetration |
| Metabolism | Hepatic metabolism via cytochrome P450 enzymes |
| Excretion | Primarily renal |
| Toxicity | Low toxicity observed in preliminary studies |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on six sulfonamide derivatives with shared dibenzo[b,f][1,4]oxazepine frameworks but differing substituents.
Substituent Variations and Molecular Properties
*Estimated based on molecular formula of analogs (e.g., : C₂₂H₁₉ClN₂O₄S has MW 442.9).
Key Structural and Functional Differences
10-Substituent on Oxazepine Ring :
Sulfonamide Benzene Substituents :
- Electron-withdrawing groups (e.g., 4-chloro, 4-fluoro) may enhance binding to electrophilic enzyme pockets, as seen in sulfonamide-based inhibitors .
- Electron-donating groups (e.g., 2,4-dimethoxy in ) could reduce reactivity but improve solubility .
- Bulky substituents (e.g., 4-isopropyl in ) may hinder molecular packing, affecting crystallinity and bioavailability .
Implications for Drug Design
- Lipophilicity : Ethyl and isopropyl groups increase logP values, favoring blood-brain barrier penetration but risking off-target effects.
- Metabolic Stability : Longer alkyl chains (e.g., ethyl) may slow oxidative metabolism compared to methyl groups.
- Synthetic Accessibility : Fluorine and chlorine substituents are often introduced via electrophilic substitution, while methoxy groups require protection-deprotection strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
